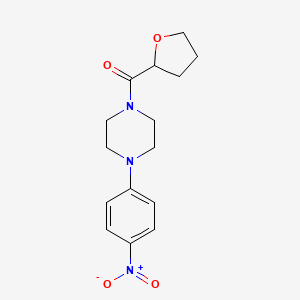
1-(4-nitrophenyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-nitrophenyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as NTCP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications in various fields of medicine. This compound has shown promising results in several scientific research studies, making it a subject of interest for researchers worldwide.
作用機序
The mechanism of action of 1-(4-nitrophenyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that play a role in the growth and proliferation of cancer cells. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of neurotransmitter activity in the brain. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using 1-(4-nitrophenyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in lab experiments include its potent anti-cancer activity, its neuroprotective effects, and its anti-inflammatory properties. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-(4-nitrophenyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, including the development of new synthetic methods for the compound, the investigation of its potential therapeutic applications in other fields of medicine, and the elucidation of its mechanism of action. Additionally, the development of new derivatives of this compound may lead to the discovery of even more potent compounds with improved therapeutic properties.
In conclusion, this compound is a piperazine derivative that has shown promising results in several scientific research studies. This compound has potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and cardiovascular diseases. Further research is needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved therapeutic properties.
合成法
The synthesis of 1-(4-nitrophenyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine involves the reaction of 4-nitrophenylpiperazine with tetrahydro-2-furanone in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield and purity. The synthesis of this compound has been optimized to produce large quantities of the compound for further research.
科学的研究の応用
1-(4-nitrophenyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and cardiovascular diseases. Several scientific research studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-15(14-2-1-11-22-14)17-9-7-16(8-10-17)12-3-5-13(6-4-12)18(20)21/h3-6,14H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQZPISSQSYBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

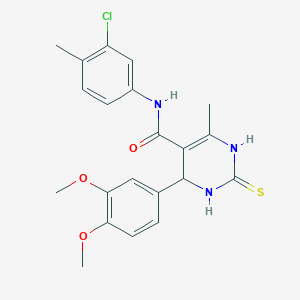
![methyl 4-cyano-3-methyl-5-{[phenyl(phenylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5203737.png)
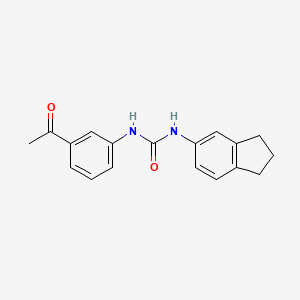
![methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5203748.png)

![{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5203763.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-1-methylpropyl}-N'-phenylethanediamide](/img/structure/B5203784.png)
![N-(3-fluoro-4-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5203792.png)
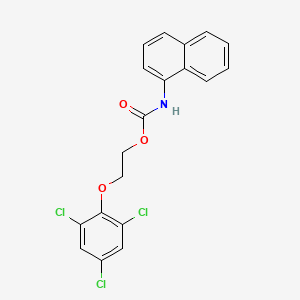
![3-(2-methylphenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203803.png)

![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B5203826.png)
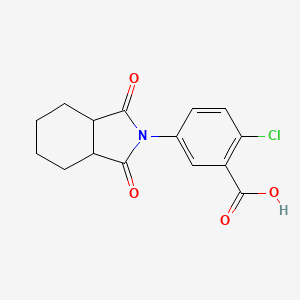
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5203838.png)